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molecular formula C15H13FO2 B5192619 1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone

1-(3-fluoro-4-methoxyphenyl)-2-phenylethanone

Cat. No. B5192619
M. Wt: 244.26 g/mol
InChI Key: YQLFFKXSRHRZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470715B2

Procedure details

To a stirring suspension consisting of aluminum trichloride (15.9 g) in dichloromethane (200 mL) cooled to an internal temperature of −10° C. under a nitrogen atmosphere is added 2-fluoroanisole (10 g) over one minute. Phenylacetyl chloride (11.6 mL) is subsequently added to the mixture at a rate that maintained the internal temperature below 0° C. The reaction mixture is allowed to warm to room temperature overnight. Water (100 mL) is cautiously added to the stirring mixture. The layers are subsequently separated and the dichloromethane layer is concentrated under reduced pressure. The concentrate is dissolved in ethyl acetate and washed with water, 1 M sodium hydroxide, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the synthetic intermediate 1-(3-fluoro-4-methoxy-phenyl)-2-phenyl-ethanone (14.1 g.)
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].[C:14]1([CH2:20][C:21](Cl)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>ClCCl>[F:5][C:6]1[CH:11]=[C:10]([C:21](=[O:22])[CH2:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=[CH:8][C:7]=1[O:12][CH3:13] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC=C1)OC
Step Three
Name
Quantity
11.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that maintained the internal temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers are subsequently separated
CONCENTRATION
Type
CONCENTRATION
Details
the dichloromethane layer is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, 1 M sodium hydroxide, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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